rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one
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Overview
Description
rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a [3+2] annulation reaction involving cyclopropenes and cyclopropylanilines.
Introduction of functional groups: Hydroxy and methoxy groups are introduced through selective functionalization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the methoxy group can introduce a variety of functional groups.
Scientific Research Applications
rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to these targets. The compound may modulate enzymatic activity or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[310]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one is unique due to its specific arrangement of functional groups and its bicyclic structure
Properties
Molecular Formula |
C15H14O6 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12?,13?,14?,15-/m1/s1 |
InChI Key |
MBQNFMDTXFFAJQ-MLGYPOCJSA-N |
Isomeric SMILES |
C[C@]12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Canonical SMILES |
CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Origin of Product |
United States |
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